3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine
Description
3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine is a pyridine derivative with a propan-1-amine side chain and halogen substituents (bromo and fluoro) on the pyridine ring. This compound is structurally characterized by a 5-bromo and 2-fluoro substitution pattern on the pyridin-3-yl moiety, which influences its electronic properties and reactivity. Such halogenated pyridines are often used as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors or imaging agents due to their ability to participate in cross-coupling reactions and modulate bioavailability .
Properties
Molecular Formula |
C8H10BrFN2O |
|---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
3-(5-bromo-2-fluoropyridin-3-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H10BrFN2O/c9-6-4-7(8(10)12-5-6)13-3-1-2-11/h4-5H,1-3,11H2 |
InChI Key |
PSLRNGSHDYBTCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1OCCCN)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic preparation of 3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine involves several steps. One common approach is the reaction of 5-bromo-3-fluoropyridin-2-amine (a precursor) with an appropriate alcohol or alkoxide in the presence of a base. The reaction proceeds through an etherification process, resulting in the desired compound.
Reaction Conditions::- Precursor: 5-bromo-3-fluoropyridin-2-amine
- Alcohol or Alkoxide: Used as the nucleophile
- Base: Facilitates the etherification reaction
Industrial Production Methods:: Industrial-scale production typically involves optimization of reaction conditions, purification steps, and scalability. specific industrial methods are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
- Other reactions may include substitution, reduction, and functional group transformations.
Etherification: The key reaction leading to the formation of .
- Alcohols or Alkoxides: Used as nucleophiles.
- Bases (e.g., sodium hydride, potassium carbonate): Facilitate the etherification reaction.
Major Products:: The major product is 3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine itself.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity or as a probe in biological studies.
Medicine: May serve as a starting point for drug development.
Industry: Applied in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It could interact with cellular targets, enzymes, or receptors, leading to various effects. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Position and Electronic Effects :
- The 5-bromo-2-fluoro substitution on the pyridin-3-yl ring (target compound) introduces both steric bulk and electron-withdrawing effects, which may enhance stability and direct reactivity toward nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling .
- In contrast, 3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine (CAS 1249063-85-1) lacks bromine but retains fluorine, which reduces molecular weight and may improve solubility for radiopharmaceutical applications .
Biological Activity :
- Fluoxetine Hydrochloride derivatives (e.g., USP Fluoxetine RS) demonstrate that the propan-1-amine chain, when paired with aromatic/heteroaromatic groups, is critical for binding to serotonin transporters . The target compound’s halogenated pyridine may confer distinct pharmacokinetic profiles compared to phenyl-based analogs.
Synthetic Utility :
- Bromine in the target compound facilitates functionalization (e.g., substitution with amines or aryl groups), whereas fluorine enhances metabolic stability. The absence of bromine in 3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine limits its utility in metal-catalyzed reactions but improves clearance rates in vivo, as seen in analogous imaging agents .
Thermophysical Properties :
- Propan-1-amine derivatives exhibit unique viscosity behavior in alcohol solutions. For example, ηΔ (viscosity deviation) is lower in systems with stronger solvation effects, suggesting that halogen substituents may influence intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
